H-Tyr-OMe.HCl

prodrug stability solid-state chemistry pharmaceutical formulation

Polymorphic variability in amino acid building blocks introduces batch inconsistency and complicates regulatory filing. H-Tyr-OMe.HCl resolves this with a single stable orthorhombic crystalline form, documented unchanged after 28 years at room temperature. • 28-year room-temperature stability validated for long-term storage reliability • Monomorphic crystal habit ensures batch-to-batch reproducibility for IND/NDA documentation • Dual functionality as monomer and NCA oligomerization initiator reduces reagent costs • Validated 65% max yield under bromelain-catalyzed conditions (0.8 U/mL, pH 7.5, 50°C)

Molecular Formula C10H13NO3.HCl
C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 3417-91-2
Cat. No. B554929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-OMe.HCl
CAS3417-91-2
SynonymsL-Tyrosinemethylesterhydrochloride; 3417-91-2; H-Tyr-OMe.HCl; MethylL-tyrosinatehydrochloride; H-Tyr-OmeHCl; Tyrosinemethylesterhydrochloride; (S)-Methyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride; METHYLL-TYROSINATEHCL; ST50307167; L-Tyrosine,methylester,hydrochloride; H-Tyr-OMe?HCl; PubChem10889; L-Tyrosine,methylester,hydrochloride(1:1); TyrosineMethyl-EsterHCl; AC1L2S1I; KSC222K9R; methyltyrosinatehydrochloride; SCHEMBL919401; UNII-W42M0MI271; 850489_ALDRICH; Jsp006209; CHEMBL1221906; CTK1C2598; MolPort-003-939-274; VXYFARNRGZWHTJ-FVGYRXGTSA-N
Molecular FormulaC10H13NO3.HCl
C10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-]
InChIInChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
InChIKeyVXYFARNRGZWHTJ-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-OMe.HCl: Tyrosine Methyl Ester for Peptide Synthesis


H-Tyr-OMe.HCl (L-tyrosine methyl ester hydrochloride, CAS 3417-91-2) is the hydrochloride salt of the methyl ester derivative of the natural amino acid L-tyrosine . With a molecular formula of C10H14ClNO3 and a molecular weight of 231.68 g/mol , this compound is widely used as a protected amino acid building block in peptide synthesis and as a precursor for biologically active molecules . The hydrochloride salt form provides enhanced water solubility, facilitating its use in aqueous biochemical reactions .

1Protected amino acid building block for peptide synthesis; hydrochloride salt supports aqueous coupling protocols.
2Monomorphic crystalline phase may support reproducible solid-state handling and batch consistency.
3Reported substrate for enzymatic oligomerization, NCA polymerization, and oxidative polymer synthesis.

Why H-Tyr-OMe.HCl Outperforms Analogs


Substituting H-Tyr-OMe.HCl with L-tyrosine ethyl ester (CAS 1080-06-4) or other alkyl ester analogs introduces significant differences in solid-state stability, crystallization behavior, and enzymatic susceptibility [1]. The ethyl ester exhibits dimorphism—existing in two distinct crystalline phases—which complicates batch-to-batch consistency and formulation reliability [2]. In contrast, H-Tyr-OMe.HCl demonstrates a single stable orthorhombic crystalline form and has been documented to remain unchanged after 28 years of room-temperature storage [1]. These distinctions directly impact procurement decisions for applications requiring long-term storage stability and reproducible solid-state properties [2].

H-Tyr-OMe.HCl
Ethyl ester analog
Single orthorhombic crystalline form vs dimorphism; phase variability may impact batch consistency and solid-state reproducibility.
H-Tyr-OMe.HCl
Ethyl ester analog
Slower enzymatic hydrolysis by C′1-esterase; methyl ester may favor prolonged stability in formulation studies.
H-Tyr-OMe.HCl
Non-esterified L-tyrosine
Ester group provides nucleophilicity for NCA initiation; free tyrosine lacks this reactivity in ring-opening polymerization.

Quantitative Evidence for H-Tyr-OMe.HCl


Superior Long-Term Solid-State Stability

H-Tyr-OMe.HCl demonstrates exceptional long-term solid-state stability. A 2011 crystallographic study reported that L-tyrosine methyl ester remained stable after 28 years of storage at room temperature, with its hydrolysis rate characterized as 'relatively low' compared to longer-chain alkyl esters [1]. This finding led the authors to conclude that L-tyrosine methyl ester 'should be one of the better prodrugs among the alkyl esters of tyrosine' [1]. The ethyl ester comparator, in contrast, exhibits dimorphism—two distinct crystalline phases—which introduces potential variability in dissolution and handling properties [2].

28-Year Solid-State Stability
Head-to-head
Monomorphic orthorhombic phase (P2₁2₁2₁) vs dimorphic ethyl ester; stable 28 years at ambient temperature
Reported exceptional long-term stability; supports procurement for multi-year research programs.
X-ray diffraction study; ethyl ester exhibits two crystalline phases.
prodrug stability solid-state chemistry pharmaceutical formulation crystallography

Enzymatic Oligomerization Efficiency

H-Tyr-OMe.HCl has been quantitatively validated as an effective substrate for enzymatic oligomerization. A 2020 study reported that oligo-L-tyrosine was synthesized from L-tyrosine methyl ester using bromelain as the catalyst, achieving a maximum yield of 65% under optimized conditions [1]. The resulting oligomer exhibited an average polymerization degree of 8 (determined by 1H NMR) with a primary degree of polymerization of 10 (measured by MALDI-TOF-MS) [1]. While this study did not directly compare alternative ester substrates, the established 65% yield provides a quantitative baseline for evaluating the methyl ester's suitability in biocatalytic polymerization workflows [1].

Oligomerization Yield
Class-level
65% max yield; average DP 8, primary DP 10 (MALDI-TOF)
Benchmark yield for bromelain-catalyzed oligo-L-tyrosine synthesis.
Optimized conditions: 0.8 U/mL bromelain, 7.5% DMSO, pH 7.5, 50°C.
enzymatic polymerization biocatalysis oligopeptide synthesis biomaterials

Differential Enzymatic Hydrolysis Rates

In human C′1-esterase enzymatic assays, N-acetyl-L-tyrosine ethyl ester (ATEE) demonstrated higher susceptibility to hydrolysis compared to N-acetyl-L-tyrosine methyl ester (ATME) [1]. The study ranked substrate hydrolysis activity in decreasing order: N-acetyl-L-tyrosine ethyl ester > N-acetyl-L-tyrosine methyl ester > benzoyl-L-arginine ethyl ester [1]. This differential susceptibility has direct implications for prodrug design: the methyl ester's relatively lower hydrolysis rate confers greater stability in formulation and storage, while the ethyl ester's higher susceptibility may be advantageous where rapid enzymatic activation is required [2].

Enzymatic Hydrolysis Rate
Head-to-head
Methyl ester
Lower hydrolysis susceptibility may support controlled-release prodrug research.
Ranked second in decreasing activity among tested esters.
Brain Tyrosine Bioavailability
Head-to-head
Methyl ester ≈ O-phospho-L-Tyr > N-acetyl-L-Tyr in rodent model
Reported comparable brain tyrosine elevation; supports PK and bioavailability study context.
IP and oral administration in mice; free tyrosine as baseline.
NCA Initiator Efficiency
Class-level
Efficient initiator for random copolypeptide synthesis
Class-level inference; may enable single-reagent copolymer synthesis without separate initiator.
Non-esterified L-tyrosine shows lower reactivity.
Oxidative Polymerization Substrate
Class-level
Yields polymers with Mn 300–100,000 g/mol (patent data)
Reported substrate for peroxidase-catalyzed oxidative polymerization; may suit water-soluble polymer research.
Methyl ester highlighted as preferred embodiment in JP3053403B2.
esterase substrate specificity enzymology prodrug activation biochemical assay

In Vivo Bioavailability Comparison

In a comparative in vivo study of tyrosine prodrugs, L-tyrosine methyl ester demonstrated bioavailability equivalent to O-phospho-L-tyrosine and substantially superior to N-acetyl-L-tyrosine [1]. Following intraperitoneal administration in mice, both the methyl ester and O-phospho-L-tyrosine produced a substantial increase in brain tyrosine levels compared to controls, while N-acetyl-L-tyrosine was identified as 'the least effective prodrug tested' [1]. The study also confirmed that the methyl ester was as effective as free tyrosine following oral administration [1].

Brain Tyrosine Bioavailability
Head-to-head
Methyl ester ≈ O-phospho-L-Tyr > N-acetyl-L-Tyr in rodent model
Reported comparable brain tyrosine elevation; supports PK and bioavailability study context.
IP and oral administration in mice; free tyrosine as baseline.
bioavailability prodrug neuroscience tyrosine supplementation

NCA Oligomerization Initiator Efficiency

H-Tyr-OMe.HCl functions as an efficient initiator for the oligomerization of amino acid N-carboxyanhydrides (NCAs) [1]. When used to initiate NCA polymerizations, L-tyrosine methyl ester (Tyr.Me) facilitated the formation of oligopeptides consisting of L-aspartic acid, L-glutamic acid, L-phenylalanine, and L-tyrosine with random amino acid arrangements [1]. This initiator property distinguishes H-Tyr-OMe.HCl from simple tyrosine or non-esterified derivatives, which lack the appropriate nucleophilicity to efficiently initiate NCA ring-opening polymerization [1].

NCA Initiator Efficiency
Class-level
Efficient initiator for random copolypeptide synthesis
Class-level inference; may enable single-reagent copolymer synthesis without separate initiator.
Non-esterified L-tyrosine shows lower reactivity.
ring-opening polymerization N-carboxyanhydride drug delivery systems copolypeptide synthesis

Oxidative Polymerization Substrate

Japanese Patent JP3053403B2 discloses the use of L-tyrosine methyl ester hydrochloride as an oxidatively polymerizable substrate for producing water-soluble polymers containing tyrosine residues [1]. The patent describes oxidative polymerization of tyrosine compounds in the presence of peroxidase catalysts and oxygen or peroxide oxidants at -10 to 180°C, followed by hydrolysis to yield polymers with number-average molecular weights between 300 and 100,000 g/mol [1]. L-tyrosine ethyl ester hydrochloride is listed as an alternative substrate, but the methyl ester variant is specifically highlighted as a preferred embodiment due to its balance of reactivity and polymer solubility characteristics [1].

Oxidative Polymerization Substrate
Class-level
Yields polymers with Mn 300–100,000 g/mol (patent data)
Reported substrate for peroxidase-catalyzed oxidative polymerization; may suit water-soluble polymer research.
Methyl ester highlighted as preferred embodiment in JP3053403B2.
oxidative polymerization peroxidase catalysis water-soluble polymers tyrosine residue

Application Scenarios for H-Tyr-OMe.HCl


Long-Term Prodrug Formulation

Based on the documented 28-year room-temperature stability and monomorphic crystalline nature of H-Tyr-OMe.HCl [1], this compound is the preferred starting material for developing tyrosine prodrug formulations where extended shelf-life and batch-to-batch consistency are critical. The dimorphism exhibited by the ethyl ester alternative [2] introduces variability that may compromise regulatory filing requirements. Researchers should prioritize H-Tyr-OMe.HCl for formulation studies where solid-state characterization and long-term stability data are essential for IND/NDA documentation.

Enzymatic Oligomerization for Biomaterials

The validated 65% maximum yield under bromelain-catalyzed conditions [1] establishes H-Tyr-OMe.HCl as a quantitatively benchmarked substrate for biocatalytic oligo-L-tyrosine production. Researchers developing enzymatic polymerization protocols for biomaterials, drug delivery systems, or peptide-based therapeutics can use the reported parameters (0.8 U/mL bromelain, 7.5% DMSO, pH 7.5 phosphate buffer, 50°C) as a starting point for process optimization. The characterized oligomer properties—average DP of 8, primary DP of 10 [1]—provide a reference for quality control in scaled production.

Controlled-Release Prodrug Design

The differential enzymatic susceptibility data [1] indicates that the N-acetyl derivative of H-Tyr-OMe.HCl is hydrolyzed more slowly by human C′1-esterase than its ethyl ester counterpart. This property makes H-Tyr-OMe.HCl the preferred building block for designing prodrugs where sustained, controlled release of tyrosine is desired rather than rapid enzymatic activation. For applications requiring prolonged circulation time or depot formulations, the methyl ester's relatively lower hydrolysis rate [2] provides a pharmacokinetic advantage over the more rapidly hydrolyzed ethyl ester.

NCA Polymerization for Copolypeptides

As demonstrated by its efficiency as an NCA oligomerization initiator [1], H-Tyr-OMe.HCl enables the synthesis of random copolypeptides containing aspartic acid, glutamic acid, phenylalanine, and tyrosine residues without requiring additional initiating species. Researchers developing amino acid-based copolymers for drug delivery microspheres or tissue engineering scaffolds should select H-Tyr-OMe.HCl over non-esterified tyrosine for its dual functionality as both monomer and initiator, which simplifies reaction protocols and reduces reagent costs.

Application
Selection Property
Validation Focus
Long-term solid-state research
Monomorphic crystalline stability
Crystallographic phase purity and batch consistency
Biocatalytic oligopeptide synthesis
Bromelain-catalyzed oligomerization benchmark
Yield and degree of polymerization characterization
Sustained-release prodrug research
Slower enzymatic hydrolysis profile
Hydrolysis rate comparison in C′1-esterase assays
Copolypeptide synthesis via NCA polymerization
Initiator efficiency for NCA ring-opening
Copolymer composition and molecular weight distribution

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